N-(2-tert-butylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide
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Overview
Description
N-(2-tert-butylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide is an organic compound that belongs to the class of amides. This compound is characterized by the presence of a tert-butyl group attached to a phenyl ring and a trimethylphenoxy group attached to an acetamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-tert-butylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-tert-butylphenylamine and 2,3,5-trimethylphenol.
Formation of Acetamide: The 2-tert-butylphenylamine is reacted with acetic anhydride to form N-(2-tert-butylphenyl)acetamide.
Etherification: The N-(2-tert-butylphenyl)acetamide is then reacted with 2,3,5-trimethylphenol in the presence of a suitable base (e.g., sodium hydride) to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:
Catalysis: Using catalysts to enhance reaction rates.
Purification: Employing methods such as recrystallization or chromatography to purify the compound.
Chemical Reactions Analysis
Types of Reactions
N-(2-tert-butylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.
Scientific Research Applications
N-(2-tert-butylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-tert-butylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(2-tert-butylphenyl)-2-(2,3,5-trimethylphenoxy)ethanamide: Similar structure with an ethanamide group.
N-(2-tert-butylphenyl)-2-(2,3,5-trimethylphenoxy)propionamide: Similar structure with a propionamide group.
Uniqueness
N-(2-tert-butylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its tert-butyl and trimethylphenoxy groups contribute to its stability and reactivity, making it valuable for various applications.
Properties
IUPAC Name |
N-(2-tert-butylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO2/c1-14-11-15(2)16(3)19(12-14)24-13-20(23)22-18-10-8-7-9-17(18)21(4,5)6/h7-12H,13H2,1-6H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLMGYDWOBPOLDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OCC(=O)NC2=CC=CC=C2C(C)(C)C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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